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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing oxazine dyes in advanced

super-resolution microscopy techniques. The protocols detailed below are designed to offer

clear, step-by-step instructions for implementing Stochastic Optical Reconstruction Microscopy

(STORM), Stimulated Emission Depletion (STED) microscopy, and DNA-PAINT (Points

Accumulation for Imaging in Nanoscale Topography).

Introduction to Oxazine Dyes in Super-Resolution
Imaging
Oxazine dyes are a class of fluorescent molecules that have gained significant traction in the

field of super-resolution microscopy due to their favorable photophysical properties. Many

oxazine derivatives exhibit excellent brightness, high photostability, and, crucially for some

techniques, the ability to be photoswitched between fluorescent "on" and dark "off" states.[1][2]

These characteristics make them ideal probes for imaging cellular structures with a spatial

resolution that surpasses the diffraction limit of light.

Commonly used oxazine dyes in super-resolution microscopy include ATTO 655, Nile Blue,

and Nile Red. Their performance is often tailored to specific techniques by optimizing the

imaging buffer and laser parameters. This document will guide you through the selection and

application of these dyes for STORM, STED, and DNA-PAINT.
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Data Presentation: Photophysical Properties of
Selected Oxazine Dyes
The selection of an appropriate fluorescent probe is critical for the success of any super-

resolution experiment. The following table summarizes the key photophysical properties of

several oxazine dyes commonly employed in these advanced imaging modalities.

Dye
Excitation
Max (nm)

Emission
Max (nm)

Molar
Extinction
Coefficient
(ε)
(M⁻¹cm⁻¹)

Quantum
Yield (Φ)

Solvent

ATTO 655 663 684 125,000 0.30
Aqueous

Buffer

Nile Blue 636 677 71,000 0.27 Ethanol

Nile Red 552 636 45,000 0.68 Chloroform

Oxazine 1 645 665 123,000 0.11 Ethanol

Oxazine 170 613 640 83,000 0.63 Methanol

Note: The photophysical properties of Nile Red are highly dependent on the polarity of its

environment, a characteristic exploited in PAINT microscopy.[3][4]

Experimental Protocols
I. Stochastic Optical Reconstruction Microscopy
(STORM) with Oxazine Dyes (e.g., ATTO 655)
STORM relies on the sequential activation and localization of individual photoswitchable

fluorophores. Oxazine dyes like ATTO 655 can be effectively used in (d)STORM imaging due

to their ability to enter a stable dark state from which they can be stochastically reactivated.

A. Sample Preparation and Labeling

Cell Culture and Fixation:
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Culture cells on #1.5 glass-bottom dishes or coverslips.

Fix cells with 3-4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15

minutes at room temperature.

Quench the fixation with 0.1 M glycine or 50 mM NH₄Cl in PBS for 5-10 minutes.

Wash the cells three times with PBS.

Permeabilization and Blocking:

Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.

Block non-specific antibody binding with a suitable blocking buffer (e.g., 3-5% bovine

serum albumin (BSA) and 0.1% Tween-20 in PBS) for 1 hour at room temperature.

Immunolabeling:

Incubate with a primary antibody specific to the target of interest, diluted in blocking buffer,

for 1-2 hours at room temperature or overnight at 4°C.

Wash three times with PBS containing 0.1% Tween-20.

Incubate with a secondary antibody conjugated to an oxazine dye (e.g., ATTO 655),

diluted in blocking buffer, for 1 hour at room temperature in the dark.

Wash three times with PBS containing 0.1% Tween-20.

B. STORM Imaging Buffer

The composition of the imaging buffer is critical for achieving the desired photoswitching

characteristics of the oxazine dye. A common formulation includes a reducing agent to promote

the entry of the dye into a long-lived dark state.

Stock Solutions:

1 M MEA (cysteamine) in water (pH adjusted to 8.0-8.5 with HCl)
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Glucose Oxidase/Catalase (GLOX) enzyme system (e.g., 10 mg/mL glucose oxidase and

4 mg/mL catalase in PBS)

50% (w/v) Glucose solution

Working Buffer (prepare fresh):

To 1 mL of PBS, add:

10 µL of GLOX solution

100 µL of 50% Glucose solution

10-100 mM MEA (final concentration to be optimized for the specific dye and setup)

C. Data Acquisition

Mount the sample on the microscope stage.

Add the freshly prepared STORM imaging buffer.

Use a high numerical aperture (NA) objective (e.g., 1.4 NA).

Illuminate the sample with a high-intensity laser corresponding to the excitation maximum of

the oxazine dye (e.g., 640-660 nm for ATTO 655) to drive most fluorophores into the dark

state.

Use a lower intensity activation laser (e.g., 405 nm) to sparsely and stochastically reactivate

individual fluorophores.

Acquire a time series of images (typically 10,000-100,000 frames) with a sensitive camera

(e.g., EMCCD or sCMOS).

Process the acquired image stack using appropriate localization software to reconstruct the

super-resolved image.

II. Stimulated Emission Depletion (STED) Microscopy
with Oxazine Dyes
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STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the

periphery of the excitation spot with a donut-shaped depletion laser, thereby narrowing the

effective point spread function. Oxazine dyes with high photostability and emission in the red to

far-red spectrum are well-suited for STED.

A. Sample Preparation and Labeling

Follow the same immunolabeling protocol as for STORM (Section I.A), using a STED-

compatible oxazine dye (e.g., ATTO 655).

B. Mounting

Mount the coverslip onto a microscope slide using a mounting medium with a refractive

index matched to the immersion oil (e.g., ~1.518).

Avoid mounting media containing DAPI, as it can be excited by the STED laser and

contribute to background fluorescence.[5]

C. Imaging Parameters

Excitation: Use a pulsed laser tuned to the excitation maximum of the oxazine dye.

Depletion: The STED laser should have a wavelength significantly red-shifted from the dye's

emission maximum to efficiently deplete the excited state via stimulated emission without

causing re-excitation. For a dye emitting around 680 nm, a depletion laser of 750-780 nm is

typically used.

Laser Power: Carefully adjust the excitation and depletion laser powers. The excitation

power should be sufficient to generate a good signal-to-noise ratio, while the depletion laser

power determines the achievable resolution. Higher depletion power leads to better

resolution but also increases the risk of photobleaching.

Gating: If using a pulsed STED laser, time-gating the detection can further improve

resolution by selectively collecting photons that arrive after the depletion pulse has passed.

Pixel Size: Set the pixel size to be at least half the expected resolution (Nyquist sampling).
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III. DNA-PAINT with Oxazine Dye-Labeled Imagers
DNA-PAINT achieves super-resolution by the transient binding of a fluorescently labeled

oligonucleotide ("imager" strand) to its complementary "docking" strand, which is attached to

the target molecule. This transient binding creates the "blinking" necessary for localization

microscopy. Oxazine dyes can be used to label the imager strands.

A. Designing Docking and Imager Strands

Docking Strand: Typically a 9-12 nucleotide DNA or RNA sequence conjugated to the

labeling molecule (e.g., an antibody).

Imager Strand: A complementary 9-12 nucleotide sequence labeled with an oxazine dye.

The length and sequence of the strands can be adjusted to control the binding kinetics (on-

and off-rates), which influences the temporal density of blinking events.

B. Sample Preparation and Labeling

Perform immunolabeling as described in Section I.A, but use a secondary antibody

conjugated to the docking strand.

After the final washes, the sample is ready for imaging.

C. Imaging Solution

Prepare an imaging buffer (e.g., PBS with 500 mM NaCl to facilitate DNA hybridization).

Add the oxazine dye-labeled imager strand to the imaging buffer at a low concentration

(typically 0.1-10 nM). The optimal concentration will depend on the desired blinking

frequency and needs to be determined empirically.

D. Data Acquisition

Mount the sample and add the imaging solution containing the imager strands.

Use a TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination setup to

minimize background fluorescence from unbound imagers in solution.
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Excite the sample with a laser matched to the oxazine dye's excitation wavelength.

Continuously acquire a long time-series of images (tens of thousands to hundreds of

thousands of frames) to capture the transient binding events.

Reconstruct the super-resolved image from the localized binding events.

Visualizations
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Caption: General experimental workflow for super-resolution microscopy using oxazine dyes.
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Caption: Principle of STORM imaging with an oxazine dye.
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Caption: Mechanism of STED microscopy using an oxazine dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8389632#oxazine-dyes-in-super-resolution-
microscopy-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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